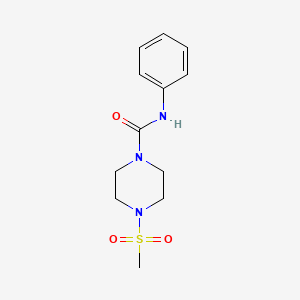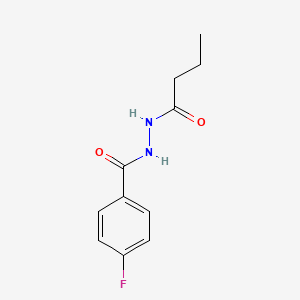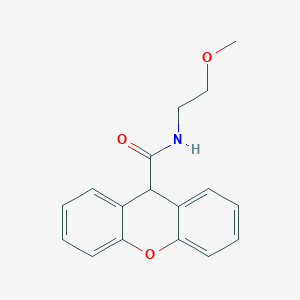![molecular formula C18H19N3O2 B4692736 [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE](/img/structure/B4692736.png)
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE
Vue d'ensemble
Description
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE is a complex organic compound that features an indole moiety and a nitrophenyl group. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE typically involves the reaction of indole derivatives with nitrophenyl compounds. One common method includes the use of methyl 2-nitrophenylacetic acid, formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroindole derivatives, while reduction can produce aminoindole compounds.
Applications De Recherche Scientifique
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The nitrophenyl group may contribute to the compound’s reactivity and interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nω-Methyltryptamine: An indole derivative with similar structural features.
N-Methyltryptamine: Another indole-based compound with comparable biological activities.
Uniqueness
What sets [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(4-NITROPHENYL)METHYL]AMINE apart is its combination of the indole and nitrophenyl groups, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-16(17-4-2-3-5-18(17)20-13)10-11-19-12-14-6-8-15(9-7-14)21(22)23/h2-9,19-20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJBMOAVPLIGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-ETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4692664.png)
![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![(5Z)-3-butyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4692670.png)
![1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)

![N-[(3-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4692690.png)

![N-cyclopentyl-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4692710.png)
![1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4692715.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4692718.png)


![N~1~-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4692746.png)
![2-[4-(DIMETHYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4692756.png)
